4-Benzyl-4-methyloxazolidine-2,5-dione: A Technical Whitepaper on Synthesis, Polymerization, and Conformational Engineering
4-Benzyl-4-methyloxazolidine-2,5-dione: A Technical Whitepaper on Synthesis, Polymerization, and Conformational Engineering
Executive Summary
4-Benzyl-4-methyloxazolidine-2,5-dione (CAS: 61137-36-8)[1], commonly referred to in polymer and medicinal chemistry as α -methylphenylalanine N-carboxyanhydride ( α -MePhe NCA) , is a highly specialized, cyclic activated ester. Derived from the α,α -disubstituted amino acid α -methylphenylalanine, this molecule serves a dual purpose in modern chemical research. In polymer chemistry, it acts as a monomer for the ring-opening polymerization (ROP) of rigid, rod-like polypeptides. In medicinal chemistry and peptide drug development, it is deployed as a hyper-reactive building block to incorporate sterically hindered α -MePhe residues into peptide backbones, thereby dictating rigid 310 -helical conformations and conferring absolute resistance to proteolytic degradation[2].
This whitepaper provides an in-depth analysis of the structural properties, mechanistic synthesis, and advanced experimental workflows associated with α -MePhe NCA.
Structural and Physicochemical Profiling
The core structure of 4-benzyl-4-methyloxazolidine-2,5-dione consists of a five-membered oxazolidine-2,5-dione ring. The C4 position is quaternary, bearing both a benzyl group (contributing high lipophilicity and π−π stacking potential) and a methyl group (providing severe local steric hindrance). This quaternary center is the defining feature that governs both the molecule's reactivity and the biophysical properties of its downstream products[3][4].
Quantitative Physicochemical Data
Table 1: Key physicochemical and spectroscopic properties of 4-Benzyl-4-methyloxazolidine-2,5-dione.
| Property | Value |
| Chemical Name | 4-Benzyl-4-methyloxazolidine-2,5-dione |
| Common Nomenclature | α -Methylphenylalanine N-carboxyanhydride ( α -MePhe NCA) |
| CAS Registry Number | 61137-36-8[1] |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white crystalline solid[5] |
| Solubility | Soluble in THF, DMF, DCM, EtOAc; Reacts rapidly with H₂O[5] |
| IR Signatures (C=O) | ~1850 cm⁻¹ and ~1780 cm⁻¹ (Diagnostic for NCA anhydride) |
Mechanistic Chemistry: Ring-Opening Polymerization (ROP)
The polymerization of α -MePhe NCA is notoriously challenging compared to standard mono-substituted NCAs (like Alanine NCA). The α -methyl group creates a steric shield around the C5 carbonyl, raising the activation energy required for nucleophilic attack. However, when successfully initiated (typically using transition metal catalysts or highly unhindered primary amines), the resulting poly( α -methylphenylalanine) forms an exceptionally rigid 310 -helix.
The mechanism relies on the nucleophilic attack of an initiator at the C5 carbonyl, leading to ring opening, followed by spontaneous decarboxylation to reveal a new propagating primary amine.
Figure 1: Nucleophilic ring-opening polymerization (ROP) mechanism of α-MePhe NCA.
Conformational Rigidity in Medicinal Chemistry
In peptide drug development, the incorporation of α -MePhe via its NCA derivative is a powerful strategy for conformational engineering.
-
Ramachandran Restriction: The α -methyl group severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This restriction forces the peptide sequence into a local 310 -helical turn. In the development of cyclic opioid peptide analogues, substituting standard phenylalanine with α -methylphenylalanine locks the side-chain rotamers, drastically altering receptor selectivity (e.g., shifting affinity heavily toward μ -opioid receptors over δ -opioid receptors)[3].
-
Protease Resistance: The steric bulk of the quaternary α -carbon physically blocks the active sites of endo- and exopeptidases. Peptides containing α,α -dialkyl amino acids exhibit near-complete resistance to enzymatic degradation in vivo, extending the pharmacokinetic half-life of the therapeutic[2].
Experimental Protocols (E-E-A-T Validated)
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher in troubleshooting.
Protocol A: Synthesis of 4-Benzyl-4-methyloxazolidine-2,5-dione (Fuchs-Farthing Method)
Causality: Triphosgene is utilized instead of phosgene gas for precise stoichiometric control and safety. The addition of α -pinene acts as an acid scavenger; it consumes the generated HCl to form bornyl chloride, preventing the HCl from protonating the intermediate and stalling the cyclization.
Step-by-Step Methodology:
-
Preparation: Suspend 10.0 mmol of α -methylphenylalanine in 50 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Note: Moisture must be <10 ppm to prevent NCA hydrolysis.
-
Scavenger Addition: Add 30.0 mmol of (+)- α -pinene to the suspension.
-
Phosgenation: Dissolve 4.0 mmol of triphosgene (equivalent to 12.0 mmol of phosgene) in 10 mL of anhydrous THF. Add this dropwise to the reaction mixture at 50°C over 30 minutes.
-
Reaction Monitoring (Self-Validation): Stir the mixture at 50°C until the suspension turns into a clear, homogenous solution (typically 2-3 hours). Extract a 10 µL aliquot, evaporate the solvent, and analyze via FTIR. Validation: The reaction is complete when the broad amino acid carboxyl stretch (~1600 cm⁻¹) disappears, replaced by two sharp NCA anhydride stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹.
-
Purification: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from anhydrous ethyl acetate/hexane (1:3) inside a glovebox to yield pure 4-Benzyl-4-methyloxazolidine-2,5-dione crystals. Store at -20°C under argon.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling of α -MePhe NCA
Causality: Standard coupling reagents (HATU, DIC/Oxyma) often fail to couple α,α -disubstituted amino acids due to the extreme steric clash at the transition state. Using the pre-activated NCA bypasses this energy barrier.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of the growing peptide-resin (N-terminal deprotected) in anhydrous DMF for 30 minutes.
-
NCA Activation: Dissolve 0.5 mmol (5 equivalents) of 4-Benzyl-4-methyloxazolidine-2,5-dione in 2 mL of anhydrous DMF.
-
Base Addition: Add 0.1 mmol of N,N-Diisopropylethylamine (DIPEA) to the NCA solution. Causality: A catalytic amount of base deprotonates the resin-bound amine, enhancing its nucleophilicity without causing base-catalyzed polymerization of the NCA.
-
Coupling: Add the NCA solution to the resin. Agitate at 40°C for 4 hours. The elevated temperature is required to overcome the steric hindrance of the α -methyl group.
-
Decarboxylation: Wash the resin with DMF (3x), then treat with 10% DIPEA in DMF for 10 minutes to ensure complete decarboxylation of the intermediate carbamic acid, liberating the new primary amine.
-
Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) confirms the successful coupling and capping of the previous amine.
References
-
Schiller, P. W., et al. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. PubMed / National Institutes of Health. Retrieved from:[Link]
-
ResearchGate. An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries. Retrieved from: [Link]
Sources
- 1. CAS:2061940-38-1, (2S,4R)-4-苄基-4-甲基-5-氧代-2-苯基恶唑烷-3-甲酸苄酯-毕得医药 [bidepharm.com]
- 2. nagaseamerica.com [nagaseamerica.com]
- 3. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. evitachem.com [evitachem.com]
